ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate
Description
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene and pyrazole ring system. The molecule is substituted at position 2 with a p-tolyl group (C₆H₄CH₃) and at position 3 with an ethyl 2-oxoacetate moiety (-NH-C(=O)-COOEt). Its molecular formula is C₁₆H₁₇N₃O₃S, with a molecular weight of 331.4 g/mol.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVULYPADXYHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[3,4-c]pyrazole Core
Starting Materials: 2-aminothiophene and p-tolyl hydrazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to form the thieno[3,4-c]pyrazole intermediate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can yield alcohols or amines depending on the functional groups present.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the design of bioactive molecules for drug discovery.
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Medicine
- Explored for its potential therapeutic applications due to its unique structural features.
- Studied for its interactions with biological targets such as enzymes and receptors.
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Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate (CAS 103296-32-8)
- Molecular Formula : C₁₃H₁₉N₃O₃S
- Molecular Weight : 297.4 g/mol
- Substituent : tert-Butyl (-C(CH₃)₃) at position 2.
- The absence of an aromatic ring in the tert-butyl substituent limits π-π interactions, which may affect binding in biological systems or crystallographic packing.
- Synthesis : Commercial availability (Parchem Chemicals) suggests standardized synthesis protocols, though yields are unspecified .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 2) | Core Structure |
|---|---|---|---|---|
| Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate | C₁₆H₁₇N₃O₃S | 331.4 | p-Tolyl | Thieno[3,4-c]pyrazole |
| Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate | C₁₃H₁₉N₃O₃S | 297.4 | tert-Butyl | Thieno[3,4-c]pyrazole |
Heterocyclic Core Variants: Pyrrolo[3,4-c]pyrroles
Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., 5a–f, 6a–f)
- Core Structure: Pyrrolo[3,4-c]pyrrole (two fused pyrrole rings) instead of thieno[3,4-c]pyrazole.
- Substituents : Benzyl groups or maleimide-derived moieties.
- Key Differences: Replacement of sulfur in the thiophene ring with nitrogen alters electronic properties, enhancing hydrogen-bonding capacity. The fully unsaturated pyrrolo core may increase rigidity compared to the partially saturated thieno derivative.
- Synthesis : Three-component reactions using N-benzylglycine ethyl ester yield diastereoselective products with 70–85% efficiency .
Structural and Crystallographic Analysis
- Software Tools: SHELXL (for crystal structure refinement) and ORTEP-3 (for visualization) are widely used in resolving heterocyclic compounds. For example, SHELXL enables precise modeling of bond lengths and angles, critical for confirming the thieno[3,4-c]pyrazole core .
Research Findings and Implications
Substituent Effects : The p-tolyl group’s aromaticity may enhance intermolecular interactions in solid-state packing or receptor binding, whereas tert-butyl derivatives prioritize steric shielding.
Synthetic Efficiency: Pyrazolylpyrrolo[3,4-c]pyrroles demonstrate that three-component reactions can achieve high yields (70–85%), suggesting scalable routes for analogous thieno derivatives .
Structural Insights : Crystallographic data refined via SHELXL provide reliable metrics for comparing bond geometries across analogs, aiding in structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a thienopyrazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance.
1. Antioxidant Activity
Research has shown that thienopyrazole compounds exhibit significant antioxidant properties. A study focused on new thieno[2,3-c]pyrazole compounds demonstrated their effectiveness in protecting erythrocytes from oxidative damage caused by toxins like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds compared to control groups, indicating their potential as antioxidants .
2. Anticancer Properties
Thienopyrazole derivatives have been investigated for their anticancer effects. Some studies report that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain thienopyrazoles have been identified as potent inhibitors of aurora kinase, a critical enzyme involved in cancer cell division .
3. Anti-inflammatory Effects
The anti-inflammatory activity of thienopyrazole derivatives is another area of interest. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests their potential use in treating inflammatory diseases .
4. Antimicrobial Activity
Thienopyrazole derivatives also exhibit antimicrobial properties against various pathogens. Studies have indicated that these compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Study 1: Antioxidant Efficacy in Fish Models
A study involving the administration of thieno[2,3-c]pyrazole compounds to African catfish (Clarias gariepinus) demonstrated significant protective effects against oxidative stress induced by environmental toxins. The erythrocyte alterations were monitored, showing a marked decrease in damaged cells when treated with these compounds compared to untreated controls.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
This table illustrates the protective role of thieno[2,3-c]pyrazole compounds against oxidative damage .
Case Study 2: Anticancer Activity
In vitro studies have shown that specific thienopyrazole derivatives can inhibit the proliferation of breast cancer cells by inducing apoptosis and blocking cell cycle progression at the G1 phase. The efficacy of these compounds was compared with standard chemotherapeutic agents, revealing comparable or superior effects in certain cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
